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Introduction

Fevipiprant (QAWO039) is an orally administered, selective antagonist of the prostaglandin D2
(PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule
expressed on Th2 cells (CRTH2 or DP2).[1][2] The DP2 receptor is a key player in the
inflammatory cascade associated with allergic diseases, particularly asthma.[2] Prostaglandin
D2, primarily released by mast cells, activates the DP2 receptor on various immune cells,
including T helper 2 (Th2) cells, type 2 innate lymphoid cells (ILC2s), and eosinophils, leading
to their recruitment, activation, and the subsequent release of pro-inflammatory cytokines.[1][3]
By blocking this interaction, Fevipiprant was developed as a potential non-steroidal therapy for
asthma. This technical guide provides a comprehensive overview of the pivotal in vitro and in
vivo studies that have characterized the pharmacology of Fevipiprant.

Mechanism of Action

Fevipiprant acts as a potent and reversible competitive antagonist at the DP2 receptor. This
targeted action inhibits the downstream signaling pathways initiated by PGD2 binding. The
binding of PGD2 to the DP2 receptor on inflammatory cells triggers a cascade of events,
including the activation of G-proteins, leading to increased intracellular calcium and inhibition of
cyclic adenosine monophosphate (CAMP) production. This signaling culminates in cellular
responses such as chemotaxis, degranulation, and the production of type 2 cytokines like
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interleukin-4 (IL-4), IL-5, and IL-13. Fevipiprant directly competes with PGD2 for binding to the
DP2 receptor, thereby preventing these pro-inflammatory responses.
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Figure 1: Fevipiprant's Mechanism of Action at the DP2 Receptor.

In Vitro Studies

A comprehensive series of in vitro assays were conducted to determine the binding affinity and
functional activity of Fevipiprant at the DP2 receptor.
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Quantitatiye Data from In Vitro Assays

Assay Type Target Species Value Reference

Binding Affinity

Radioligand

o DP2 Receptor Human 1.1 nM
Binding (Kd)

Radioligand

o ] DP2 Receptor Murine 5.2+ 0.7 nM
Binding (Ki)

Functional

Activity

Eosinophil
Shape Change DP2 Receptor Human 0.44 nM
(IC50)

GTP-yS Binding

DP2 Receptor Murine 25+ 0nM
(IC50)

Tc2 Cell

) ) DP2 Receptor Human 9.9 nM
Migration (IC50)

Tc2 Cytokine
Production (IL-4,
IL-5, IL-13)
(1C50)

DP2 Receptor Human 3.5-17.8 nM

Key Experimental Protocols

1. Radioligand Binding Assay (for Ki/Kd Determination)
» Objective: To determine the binding affinity of Fevipiprant to the DP2 receptor.

+ Methodology: A competitive radioligand binding assay is performed using cell membranes
from Chinese Hamster Ovary (CHO) cells stably transfected with the human or murine DP2
receptor.
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o Membrane Preparation: CHO cells expressing the DP2 receptor are harvested and
homogenized to prepare a crude membrane fraction.

o Assay Components: The assay mixture typically includes the cell membrane preparation,
a radiolabeled ligand that binds to the DP2 receptor (e.g., [3H]-PGD2), and varying
concentrations of unlabeled Fevipiprant.

o Incubation: The mixture is incubated to allow the binding to reach equilibrium.

o Separation: Bound and free radioligand are separated by rapid filtration through a glass
fiber filter.

o Quantification: The radioactivity retained on the filter, representing the bound radioligand,
is measured using a scintillation counter.

o Data Analysis: The data are analyzed to determine the concentration of Fevipiprant that
inhibits 50% of the specific binding of the radioligand (IC50). The Ki or Kd value is then
calculated from the IC50 value using the Cheng-Prusoff equation.

. Eosinophil Shape Change Assay (for Functional IC50 Determination)

Objective: To assess the functional potency of Fevipiprant in inhibiting PGD2-induced
eosinophil activation.

Methodology: This assay measures the morphological changes in eosinophils upon
activation, which is a hallmark of their response to chemoattractants.

o Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

o Pre-incubation: The isolated eosinophils are pre-incubated with varying concentrations of
Fevipiprant.

o Stimulation: The cells are then stimulated with a fixed concentration of PGD2 to induce a
shape change from a round to a polarized morphology.

o Fixation and Analysis: The reaction is stopped by adding a fixative, and the percentage of
cells that have undergone a shape change is determined, often by flow cytometry or
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microscopy.

o Data Analysis: The IC50 value is calculated as the concentration of Fevipiprant that
inhibits 50% of the PGD2-induced eosinophil shape change.

3. GTP-yS Binding Assay (for Functional Antagonism)

» Objective: To confirm the antagonistic activity of Fevipiprant by measuring its effect on G-
protein activation.

» Methodology: This functional assay measures the binding of a non-hydrolyzable GTP
analog, [35S]GTP-yS, to G-proteins upon receptor activation.

o Membrane Preparation: Similar to the radioligand binding assay, cell membranes
expressing the DP2 receptor are used.

o Assay Components: The assay mixture contains the cell membranes, the DP2 receptor
agonist (e.g., PGD2), varying concentrations of Fevipiprant, and [35S]GTP-yS.

o Incubation: The mixture is incubated to allow for agonist-induced G-protein activation and
subsequent [35S]GTP-yS binding.

o Separation and Quantification: The amount of [35S]GTP-yS bound to the G-proteins is
guantified, typically after separation by filtration.

o Data Analysis: The ability of Fevipiprant to inhibit the agonist-stimulated increase in
[35S]GTP-yS binding is measured to determine its IC50 value.
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Figure 2: Representative Preclinical and Clinical Development Workflow for a DP2 Antagonist.
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In Vivo Studies

The efficacy and pharmacokinetic profile of Fevipiprant were evaluated in both preclinical
animal models and human clinical trials.

Preclinical In Vivo Studies

The primary preclinical model used to evaluate the anti-inflammatory effects of Fevipiprant in
the context of asthma is the ovalbumin (OVA)-induced allergic airway inflammation model in
mice.

1. Ovalbumin-Induced Allergic Airway Inflammation Mouse Model

o Objective: To assess the in vivo efficacy of Fevipiprant in a model that mimics key features of
allergic asthma.

o Methodology:

o Sensitization: Mice are sensitized to the allergen ovalbumin, typically through
intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (alum).
This primes the immune system to mount an allergic response upon subsequent exposure

to the allergen.

o Challenge: After the sensitization period, the mice are challenged with aerosolized OVA
directly into the airways to induce an inflammatory response in the lungs.

o Treatment: Fevipiprant is administered to the mice, usually orally, at various doses before
or during the challenge phase.

o Endpoint Analysis: Key endpoints are measured to assess the extent of airway
inflammation and hyperresponsiveness. These include:

» Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to quantify the
number and type of inflammatory cells, particularly eosinophils.

» Lung Histology: Examination of lung tissue sections to assess for inflammatory cell
infiltration and mucus production.
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= Airway Hyperresponsiveness (AHR): Measurement of the lung's response to
bronchoconstrictors like methacholine.

» Cytokine Levels: Measurement of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or
lung tissue.

In a murine model of polyl:C potentiated ovalbumin-induced pulmonary eosinophilia,
Fevipiprant demonstrated a significant dose-dependent inhibition of eosinophils in the
bronchoalveolar lavage fluid, with an approximate ED50 of 1 mg/kg.

Clinical Studies (Human Trials)

Fevipiprant has undergone extensive clinical development, including Phase I, I, and lll trials in
patients with asthma.

Pharmacokinetics in Humans

Phase | studies in healthy volunteers established the pharmacokinetic profile of Fevipiprant.

Parameter Value Condition Reference
Time to Peak Single and multiple

. 1 -3 hours
Concentration (Tmax) doses

Terminal Half-life

~20 hours Single dose
(t1/2)
Accumulation < 2-fold Multiple doses
Food Effect Minimal Single 500 mg dose

Renal excretion
Elimination (£30%) and hepatic

glucuronidation

Clinical Efficacy in Asthma

Phase Il studies showed promising results, particularly in patients with eosinophilic asthma. In
a study of patients with moderate-to-severe persistent asthma and sputum eosinophilia,
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Fevipiprant (225 mg twice daily for 12 weeks) resulted in a significant 3.5-fold greater decrease
in sputum eosinophilia compared to placebo. Specifically, the geometric mean sputum
eosinophil percentage decreased from 5.4% to 1.1% in the Fevipiprant group, while the
placebo group saw a reduction from 4.6% to 3.9%.

However, the subsequent large-scale Phase lll trials (LUSTER-1 and LUSTER-2) did not meet
their primary endpoint of a clinically relevant reduction in the rate of moderate-to-severe
asthma exacerbations compared to placebo over a 52-week period, for either the 150 mg or
450 mg doses. These results led to the discontinuation of Fevipiprant's development for
asthma.

Summary and Conclusion

Fevipiprant is a potent and selective antagonist of the DP2 receptor, demonstrating high affinity
and functional antagonism in a range of in vitro assays. It effectively inhibits the activation and
migration of key inflammatory cells involved in the pathophysiology of asthma. In vivo
preclinical studies in mouse models of allergic airway inflammation supported its anti-
inflammatory potential. Early-phase clinical trials showed a reduction in airway eosinophilia, a
key biomarker in asthma. However, despite these promising early results, Fevipiprant failed to
demonstrate a significant clinical benefit in reducing asthma exacerbations in large-scale
Phase lll trials. While the development of Fevipiprant for asthma has been halted, the
extensive in vitro and in vivo data generated provide valuable insights into the role of the
PGD2-DP2 pathway in allergic inflammation and will continue to inform future drug discovery
efforts in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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